3-ethyl-5-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one
Description
3-Ethyl-5-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one (CAS: 852933-45-0) is a thienopyrimidine derivative with a fused bicyclic structure. Its core consists of a pyrimidine ring fused to a thiophene ring, substituted at positions 2, 3, and 5 with sulfanyl, ethyl, and methyl groups, respectively. This compound is synthesized for pharmaceutical research, particularly as an intermediate in drug development . The ethyl and methyl substituents enhance lipophilicity, while the sulfanyl group may contribute to hydrogen bonding or redox activity, influencing its pharmacokinetic and pharmacodynamic properties.
Properties
IUPAC Name |
3-ethyl-5-methyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2OS2/c1-3-11-8(12)6-5(2)4-14-7(6)10-9(11)13/h4H,3H2,1-2H3,(H,10,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYEVWPXQNRATJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(NC1=S)SC=C2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-ethyl-5-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one involves several steps. One common synthetic route includes the cyclization of appropriate thioamide and β-ketoester precursors under acidic or basic conditions. The reaction typically proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired thieno[2,3-d]pyrimidin-4-one core . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity .
Chemical Reactions Analysis
3-ethyl-5-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can be reduced to modify the thieno[2,3-d]pyrimidin-4-one core or the substituents.
Substitution: The ethyl, methyl, and sulfanyl groups can be substituted with other functional groups using suitable reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Biological Activities
Research indicates that compounds within the thieno[2,3-d]pyrimidine class exhibit significant biological activities. The specific compound under discussion has shown promise in various areas:
- Antitumor Activity : Structural modifications have been linked to enhanced cytotoxic effects against cancer cell lines.
- Antimicrobial Properties : Some derivatives demonstrate effectiveness against bacterial strains, indicating potential as antimicrobial agents.
- Antiviral Activity : Certain analogs have exhibited activity against viral infections, suggesting a role in antiviral drug development.
Case Study 1: Antitumor Activity
A study investigated the antitumor properties of 3-ethyl-5-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one derivatives. Results showed that specific modifications led to increased potency against various cancer cell lines, highlighting the compound's potential as an anticancer agent .
Case Study 2: Antimicrobial Efficacy
Another research effort focused on synthesizing new derivatives based on the thieno[2,3-d]pyrimidine framework. The study reported that certain compounds exhibited significant antibacterial activity against multi-drug resistant strains, suggesting their utility in developing new antibiotics .
Comparative Analysis of Related Compounds
The following table summarizes notable compounds related to this compound and their respective biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Amino-6-ethyl-5-(4-fluorophenyl)sulfanyl-thieno[2,3-d]pyrimidin-4(3H)-one | Fluorophenyl substitution | Antitumor activity |
| 6-(1H-Benzimidazol-2-yl)-3,5-dimethyl-thieno[2,3-d]pyrimidin-4-one | Benzimidazole moiety | Antimicrobial activity |
| 5-Methylthieno[2,3-d]pyrimidin-4-one | Methyl substitution at position 5 | Antiviral properties |
Mechanism of Action
The mechanism of action of 3-ethyl-5-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context .
Comparison with Similar Compounds
Comparison with Similar Thieno[2,3-d]pyrimidin-4-one Derivatives
Structural and Physicochemical Properties
Therapeutic Potential
- Antimicrobial: Thienopyrimidines with electron-deficient aromatic groups (e.g., 4-F-Ph) show broad-spectrum activity against Gram-negative bacteria .
- Anti-inflammatory/Analgesic : Sulfanyl and sulfanylidene derivatives exhibit COX-2 inhibition or TRPA1 antagonism .
- Anticancer: Pyrimidine-fused hybrids (e.g., coumarin-thienopyrimidines) target topoisomerase II or kinase pathways .
Key Research Findings
Substituent Effects: Alkyl Groups (Et, Me): Improve metabolic stability but may reduce solubility. Sulfanyl vs. Morpholino: Sulfanyl enhances redox activity, while morpholino boosts water solubility . Aromatic Substituents: Phenyl or thienyl groups enhance target binding via π-π interactions .
Structure-Activity Relationships (SAR): Position 2: Electron-rich groups (e.g., morpholino) correlate with enzyme inhibition (e.g., PglD IC50 < 1 μM) . Position 5: Bulky substituents (e.g., 3,4-dimethylphenyl) improve receptor affinity but may hinder absorption .
Patent Landscape: TRPA1 inhibitors (e.g., Boehringer Ingelheim’s derivatives) highlight thienopyrimidin-4-one as a scaffold for neuropathic pain drugs .
Biological Activity
3-Ethyl-5-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one (CAS Number: 926261-32-7) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
- IUPAC Name : 3-ethyl-5-methyl-2-sulfanylthieno[2,3-d]pyrimidin-4(3H)-one
- Molecular Formula : C₉H₁₀N₂OS₂
- Molecular Weight : 226.32 g/mol
- Purity : 95% .
Synthesis
The synthesis of this compound involves multi-step reactions that typically include the formation of thienopyrimidine frameworks. Various synthetic routes have been explored to enhance yield and purity. The compound can be synthesized through the reaction of appropriate thioketones with pyrimidine derivatives under controlled conditions .
Anticancer Activity
Recent studies have indicated that compounds related to thieno[2,3-d]pyrimidin derivatives exhibit significant anticancer properties. For instance:
- A study demonstrated that derivatives with similar structures showed potent inhibition of Pim-1 kinase, which is implicated in various cancers. The most active compounds displayed IC₅₀ values in the low micromolar range (1.18 μM to 8.83 μM) against cancer cell lines such as MCF7 (breast cancer), HCT116 (colon cancer), and PC3 (prostate cancer) .
| Compound | IC₅₀ (μM) | Cell Line |
|---|---|---|
| 7a | 1.18 | MCF7 |
| 7d | 1.38 | HCT116 |
| 8b | 8.83 | PC3 |
These findings suggest that 3-ethyl-5-methyl-2-sulfanyl derivatives could serve as promising leads for developing new anticancer agents.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. A study reported broad-spectrum activity against various bacterial strains, including drug-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus faecium. The structural modifications in related thiazole derivatives enhanced their efficacy against these pathogens .
The biological activity of 3-ethyl-5-methyl-2-sulfanyl derivatives is primarily attributed to their ability to inhibit key enzymes involved in cellular proliferation and survival pathways. For instance, the inhibition of Pim kinases disrupts oncogenic signaling cascades that promote tumor growth . Additionally, the presence of sulfanyl groups contributes to their interaction with biological targets through thiol-based mechanisms.
Case Study 1: Anticancer Efficacy
In a recent experimental setup, researchers tested the anticancer efficacy of a series of thienopyrimidine derivatives against multiple cancer cell lines. The results indicated that compounds structurally related to 3-ethyl-5-methyl-2-sulfanyl exhibited significant cytotoxicity at concentrations as low as 5 μM, suggesting their potential as effective chemotherapeutic agents .
Case Study 2: Antimicrobial Resistance
Another study focused on evaluating the antimicrobial resistance profiles of various strains treated with thieno[2,3-d]pyrimidin derivatives. The findings revealed that specific modifications led to enhanced activity against resistant strains, highlighting the importance of structure-function relationships in drug design .
Q & A
Q. What are the established synthetic routes for 3-ethyl-5-methyl-2-sulfanyl-thieno[2,3-d]pyrimidin-4-one, and how are intermediates characterized?
- Methodological Answer : Synthesis typically involves multi-step condensation reactions. For example:
- Step 1 : Condensation of 2-aminothiophene derivatives with formic acid under reflux (16–18 hours) to form the pyrimidinone core .
- Step 2 : Introduction of sulfanyl and alkyl groups via nucleophilic substitution or coupling reactions. For instance, hydrazine hydrate or cyclic amines can facilitate substitution at the 2-position .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from ethanol/dioxane mixtures are standard .
- Characterization : NMR (¹H/¹³C) to confirm regiochemistry, IR for functional groups (e.g., C=O at ~1700 cm⁻¹), and HRMS for molecular ion validation .
Q. How is the molecular structure of this compound confirmed experimentally?
- Methodological Answer :
- X-ray crystallography : Single-crystal diffraction using SHELXL for refinement. The fused thienopyrimidinone system is typically nearly planar, with intermolecular C–H⋯O and π-π interactions influencing packing .
- Spectroscopy : ¹H NMR (e.g., δ 1.2–1.4 ppm for ethyl groups, δ 2.5–3.0 ppm for methyls) and ¹³C NMR (e.g., C=O at ~165 ppm) .
- Mass spectrometry : ESI-HRMS to confirm molecular formula (e.g., [M+H]⁺ calculated for C₁₀H₁₁N₂OS₂: 255.0364) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Methodological Answer :
- Solvent/Catalyst Screening : Test polar aprotic solvents (DMSO, acetonitrile) with Lewis acids (e.g., ZnCl₂) or bases (e.g., DBU) to accelerate cyclization .
- Temperature Control : Reflux at 80–100°C for thienopyrimidinone formation, monitored by TLC (Rf ~0.5 in ethyl acetate/hexane) .
- Yield Optimization : Use excess reagents (1.2–1.5 equiv) for substitution reactions, with quenching in ice-water to precipitate pure product .
Q. How can contradictions in spectroscopic or crystallographic data be resolved?
- Methodological Answer :
- Cross-Validation : Compare NMR data with structurally similar derivatives (e.g., 2-amino-5-arylthieno[2,3-d]pyrimidin-4-ones) to identify shifts caused by substituents .
- DFT Calculations : Optimize geometry using Gaussian09 and simulate NMR/IR spectra to reconcile experimental vs. theoretical results .
- High-Resolution Crystallography : Collect data at low temperature (100 K) to reduce thermal motion artifacts, refining with SHELXL-2018 .
Q. What strategies are effective for elucidating structure-activity relationships (SAR) in TRPA1 inhibition?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., ethyl → propyl, methyl → halogen) and test inhibitory activity in TRPA1-transfected HEK293 cells .
- Biological Assays : Measure IC₅₀ via calcium flux assays. Compare with patent derivatives (e.g., Boehringer Ingelheim’s 3H,4H-thieno[2,3-d]pyrimidin-4-ones) .
- Molecular Docking : Use AutoDock Vina to model interactions with TRPA1’s cysteine residues (e.g., Cys621, Cys641) .
Q. What challenges arise in crystallizing flexible thienopyrimidinone derivatives, and how are they addressed?
- Methodological Answer :
- Crystallization Issues : Flexible ethyl/methyl groups reduce crystal quality. Use slow evaporation (e.g., chloroform/methanol 1:1) and seeding techniques .
- Data Collection : High-resolution synchrotron data (λ = 0.7–1.0 Å) improves precision for disordered regions .
- Hydrogen Bonding : Analyze packing motifs (e.g., C–H⋯O) to guide co-crystallization with stabilizing agents .
Q. How can computational methods predict regioselectivity in electrophilic substitution reactions?
- Methodological Answer :
- Fukui Function Analysis : Calculate electrophilic (f⁺) and nucleophilic (f⁻) indices using DFT to identify reactive sites (e.g., C5 vs. C6 in thienopyrimidinone) .
- Reaction Pathway Modeling : Simulate intermediates (e.g., Wheland intermediates for sulfanylation) with Gaussian09 to predict kinetic vs. thermodynamic control .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
